molecular formula C10H13N3O2 B2646152 (2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone CAS No. 1251635-58-1

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2646152
CAS No.: 1251635-58-1
M. Wt: 207.233
InChI Key: NKAPJLYVCYQVMZ-UHFFFAOYSA-N
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Description

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyrimidine ring substituted with a methoxy group at the 2-position and a pyrrolidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-methoxypyrimidine with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 2-methoxypyrimidine and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the pyrimidine ring.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) is commonly used.

    Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: The use of catalysts to lower the activation energy and increase the reaction rate.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Formation of (2-oxo-pyrimidin-5-yl)(pyrrolidin-1-yl)methanone.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of (2-substituted-pyrimidin-5-yl)(pyrrolidin-1-yl)methanone derivatives.

Scientific Research Applications

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to interact with nucleic acids and proteins.

    Materials Science: Explored for its potential in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    (2-Chloropyrimidin-5-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(2-Methoxypyrimidin-5-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-15-10-11-6-8(7-12-10)9(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAPJLYVCYQVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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